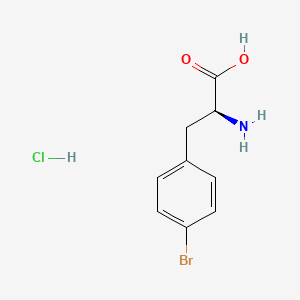

4-Bromophenylalanine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

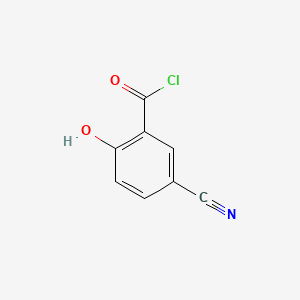

4-Bromophenylalanine hydrochloride is a chemical compound with the molecular formula C9H11BrClNO2 . It is used for industrial and scientific research purposes .

Molecular Structure Analysis

The molecular structure of this compound consists of 9 carbon atoms, 11 hydrogen atoms, 1 bromine atom, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms . The average mass of the molecule is 280.546 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 244.08 g/mol . The compound has a mono-isotopic mass of 278.966156 Da .Scientific Research Applications

A chemoenzymatic approach was developed for the synthesis of nonnatural l- and d-biarylalanine derivatives, including 4-bromophenylalanine. This method involved the use of phenylalanine ammonia lyase and an evolved d-amino acid dehydrogenase. The process achieved high yield and optical purity under mild aqueous conditions (Ahmed, Parmeggiani, Weise, Flitsch, & Turner, 2015).

The enzymatic hydroxylation-induced migration, known as the "NIH shift," was not observed with 4-bromophenylalanine. This study provided insights into the behavior of halogenated phenylalanine derivatives in enzymatic processes (Counsell, Chan, & Weinhold, 1970).

4-Bromophenylalanine was used in a study on biocatalytic stereoinversion. The research focused on the stereo-inversion of D-enantiomers of para-bromophenylalanine, highlighting its relevance in making drug-like molecules through cross-coupling reactions (Khorsand, Murphy, Whitehead, & Engel, 2017).

The metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B), a psychoactive phenethylamine, was examined in rats. This study identified various metabolites of 2C-B, contributing to the understanding of the metabolic pathways of halogenated phenylalanine derivatives (Kanamori, Inoue, Iwata, Ohmae, & Kishi, 2002).

Safety and Hazards

When handling 4-Bromophenylalanine hydrochloride, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Personal protective equipment should be used, including chemical impermeable gloves . It is also important to ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name |

(2S)-2-amino-3-(4-bromophenyl)propanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2.ClH/c10-7-3-1-6(2-4-7)5-8(11)9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H/t8-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRWMPXZZFAPLFZ-QRPNPIFTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)Br.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)N)Br.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.54 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,6-Dioxa-1-azabicyclo[5.2.0]nonane](/img/structure/B600075.png)

![N-[4-[2-(formyloxy)ethyl]-2-Nitrophenyl]](/img/no-structure.png)

![Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridine]](/img/structure/B600078.png)

![(4S)-4,11-Diethyl-4-hydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate](/img/structure/B600084.png)

![3,3,5,5-Tetramethyl-1,4-diazabicyclo[2.2.2]octan-2-one](/img/structure/B600085.png)

![2-(4-Nitrophenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one](/img/structure/B600095.png)